N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride
Descripción
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride is a synthetic compound characterized by a bicyclic thiazolo[5,4-c]pyridine core fused to a benzamide moiety. The structure features a benzyl substituent at the 5-position of the tetrahydrothiazolo ring and 3,4-dimethyl groups on the benzamide aromatic ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Propiedades
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3,4-dimethylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS.ClH/c1-15-8-9-18(12-16(15)2)21(26)24-22-23-19-10-11-25(14-20(19)27-22)13-17-6-4-3-5-7-17;/h3-9,12H,10-11,13-14H2,1-2H3,(H,23,24,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGODZXMSPBCSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a thiazolo-pyridine core which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride. For instance, derivatives of thiazole and benzimidazole have shown promising results in inhibiting tumor cell proliferation.
- Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines. For example, studies indicate that thiazole derivatives can induce apoptosis in human lung adenocarcinoma (A549) and melanoma (WM115) cells through caspase-dependent pathways .
- DNA Damage : The compound has been shown to cause DNA damage in cancer cells, which is a critical factor in its anticancer activity. The use of DNA destruction assays has confirmed this effect in hypoxic conditions typical of tumor microenvironments .
- Targeting Hypoxia-Inducible Factors : Some derivatives are being investigated for their ability to inhibit hypoxia-inducible factor 1 (HIF-1), which plays a role in tumor growth and survival under low oxygen conditions .
Case Studies
Several studies have evaluated the biological activity of compounds related to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride:
- Study on Benzimidazole Derivatives : A study highlighted the cytotoxic effects of various benzimidazole derivatives on A549 and HCC827 cell lines with IC50 values indicating significant potency against these cancer types. The most effective compounds showed IC50 values as low as 2.12 μM in 2D assays .
- Thiazole Derivatives : Another research effort synthesized thiazole derivatives that demonstrated high inhibition rates against prostate cancer cell lines (PC-3) and showed potential as C-Met kinase inhibitors. The most promising compounds were further analyzed for their activity against various kinases involved in cancer progression .
Data Tables
The following table summarizes the biological activity data from recent studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | A549 | 2.12 ± 0.21 | Apoptosis induction |
| Compound 2 | HCC827 | 5.13 ± 0.97 | DNA damage |
| Compound 3 | PC-3 | 1.73 ± 0.01 | Kinase inhibition |
| Compound 4 | WM115 | 6.75 ± 0.19 | HIF-1 inhibition |
Comparación Con Compuestos Similares
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide Hydrochloride
- Molecular Formula : C₂₄H₂₈ClN₃OS
- Average Mass : 442.018
- Key Structural Difference : The benzamide substituent is a bulky tert-butyl group at the para position instead of 3,4-dimethyl groups.
N-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide
- Molecular Formula : C₁₄H₁₄N₄O₃S
- Average Mass : 318.351
- Key Structural Difference : The benzamide substituent is a nitro group at the meta position, and the thiazolo ring has a methyl group instead of benzyl.
- Impact : The electron-withdrawing nitro group may reduce electron density in the aromatic ring, affecting π-π interactions in receptor binding. The methyl group on the thiazolo ring may decrease steric bulk compared to benzyl .
Modifications in the Thiazolo Ring Substituents
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide Hydrochloride
- Key Structural Difference : The benzamide is replaced with a 4-fluorophenylacetamide group.
- The acetamide linker may increase conformational flexibility .
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide Hydrochloride
- Key Structural Difference : The benzamide is substituted with a cyclohexanecarboxamide group.
- Impact: The aliphatic cyclohexane ring may reduce aromatic interactions but improve solubility in non-polar environments .
Pharmacological Analogues with Similar Scaffolds
FXa Inhibitor with [1,3,4]Oxadiazole Substituent
- Structure : Contains a [1,3,4]oxadiazole ring and a 5-chloropyridin-2-yl group.
- Pharmacological Relevance : Demonstrated FXa inhibitory activity, suggesting the thiazolo[5,4-c]pyridine scaffold’s versatility in anticoagulant applications. The oxadiazole group may enhance hydrogen bonding with enzyme active sites .
Comparative Data Table
*Estimated based on structural similarity to .
Key Findings and Implications
Substituent Effects : Electron-donating groups (e.g., methyl) on benzamide may enhance binding to electron-deficient targets, while bulky groups (e.g., tert-butyl) improve lipophilicity but reduce solubility .
Thiazolo Ring Modifications: Benzyl substituents on the thiazolo ring (vs.
Pharmacological Versatility : The scaffold’s adaptability (e.g., incorporation of oxadiazole) supports diverse therapeutic applications, including anticoagulation .
Sources and Availability
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
